molecular formula C23H19BrN2O3 B14922420 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide

4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide

Cat. No.: B14922420
M. Wt: 451.3 g/mol
InChI Key: QECPITNURGKMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a bromine atom and a diethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide typically involves multiple steps. One common method starts with the bromination of benzo[de]isoquinoline-1,3-dione to introduce the bromine atom at the 6-position. This is followed by the reaction with diethylamine to form the diethylbenzamide group. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different substituents at the 6-position .

Scientific Research Applications

4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • Benzo[de]isoquinoline-1,3-dione derivatives with different substituents

Uniqueness

What sets 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide apart from similar compounds is its specific combination of a bromine atom and a diethylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in various research applications .

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-diethylbenzamide

InChI

InChI=1S/C23H19BrN2O3/c1-3-25(4-2)21(27)14-8-10-15(11-9-14)26-22(28)17-7-5-6-16-19(24)13-12-18(20(16)17)23(26)29/h5-13H,3-4H2,1-2H3

InChI Key

QECPITNURGKMEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.